Enantiomer-Specific RyR2 Inhibition: ent-Verticilide Active, nat-Verticilide Completely Inactive
In a direct head-to-head comparison using permeabilized Casq2−/− cardiomyocytes, nat-(−)-verticilide had no detectable effect on Ca²⁺ spark frequency relative to vehicle (DMSO) control, whereas ent-(+)-verticilide at the same concentration (25 μM) significantly reduced spark frequency [1]. This enantiomer-specific activity is further corroborated by [³H]ryanodine binding assays: ent-verticilide inhibited RyR2-mediated binding whereas nat-verticilide did not inhibit RyR2 [2]. In vivo, nat-verticilide (30 mg/kg i.p.) failed to reduce catecholamine-induced ectopic beats in Casq2−/− mice, while ent-verticilide at the same dose produced a significant reduction (p<0.001 vs DMSO and p<0.001 vs nat-1 by Mann-Whitney U-test) [1]. The incidence of ventricular tachycardia was also significantly reduced by ent-verticilide (p=0.0305 vs DMSO and p=0.0305 vs nat-1 by Fisher's exact test) [1].
| Evidence Dimension | Ca²⁺ spark frequency reduction at 25 μM compound |
|---|---|
| Target Compound Data | ent-(+)-verticilide: significant reduction vs DMSO (p<0.05; n≥30 cells per group) |
| Comparator Or Baseline | nat-(−)-verticilide: no effect relative to DMSO control; DMSO baseline defined as 100% |
| Quantified Difference | Qualitative binary difference: ent-verticilide active, nat-verticilide inactive at the same concentration |
| Conditions | Permeabilized Casq2−/− mouse cardiomyocytes; 25 μM compound; Ca²⁺ spark frequency measured by confocal line-scan microscopy; 15 min incubation |
Why This Matters
Procurement of nat-verticilide for mammalian RyR2 studies yields a completely inactive compound; only the ent-enantiomer possesses RyR2 inhibitory activity, making enantiomeric identity a critical quality specification.
- [1] Batiste SM, Blackwell DJ, Kim K, et al. Unnatural verticilide enantiomer inhibits type 2 ryanodine receptor-mediated calcium leak and is antiarrhythmic. Proc Natl Acad Sci U S A. 2019;116(11):4810–4815. doi:10.1073/pnas.1816685116 View Source
- [2] Vanderbilt University. VERTICILIDE ENANTIOMER AND METHODS OF INHIBITING CARDIAC RYANODINE RECEPTOR-MEDIATED INTRACELLULAR CALCIUM RELEASE. US Patent Application 2020/0262872 A1. Published August 20, 2020. (Fig. 2C: [³H]ryanodine binding at 50 μM ent-1 vs nat-1 on RyR2 and RyR1) View Source
